molecular formula C29H42N2O8 B12730349 [(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate CAS No. 86683-20-7

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

Cat. No.: B12730349
CAS No.: 86683-20-7
M. Wt: 546.7 g/mol
InChI Key: SFKXIJQVUXIGAF-YCLRECCWSA-N
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Description

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[1631]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate involves multiple steps, including the formation of the azabicyclo structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core azabicyclo structure, followed by the sequential addition of hydroxyl, methoxy, and methyl groups under controlled conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups and their positions, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

86683-20-7

Molecular Formula

C29H42N2O8

Molecular Weight

546.7 g/mol

IUPAC Name

[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

InChI

InChI=1S/C29H42N2O8/c1-15-9-8-10-16(2)28(35)31-22-14-20(32)13-21(24(22)34)26(37-6)19(5)12-23(33)27(38-7)18(4)11-17(3)25(15)39-29(30)36/h8-11,13-15,18-19,23,25-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b9-8+,16-10+,17-11+

InChI Key

SFKXIJQVUXIGAF-YCLRECCWSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(/C(C(/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)C1OC)O)\C)C)OC(=O)N)\C)C)OC)O

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)C)OC(=O)N)C)C)OC)O

Origin of Product

United States

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